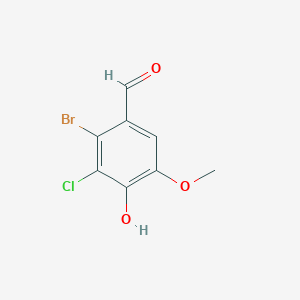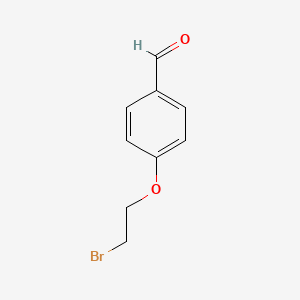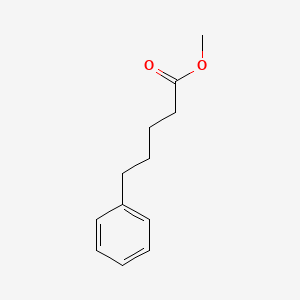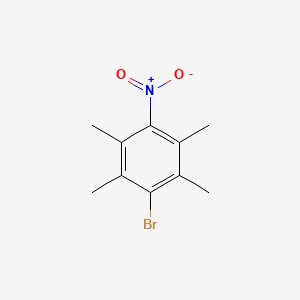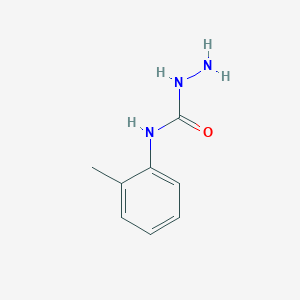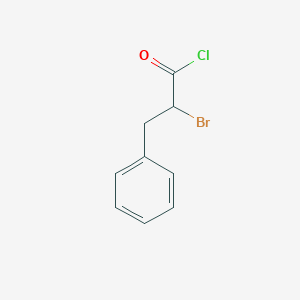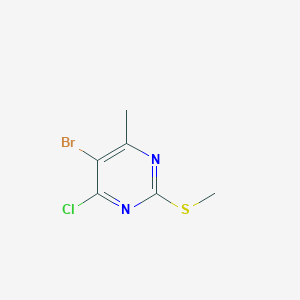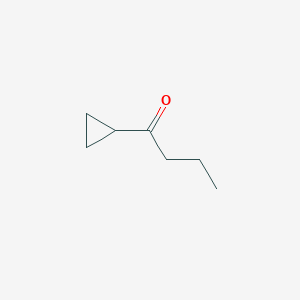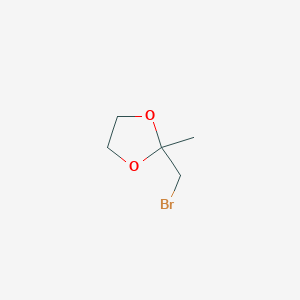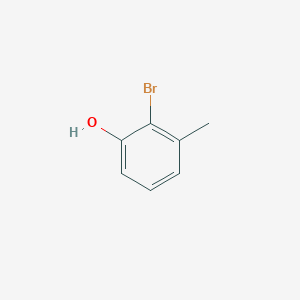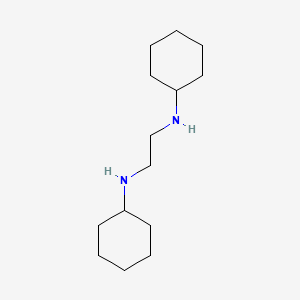
1,2-Ethanediamine, N,N'-dicyclohexyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amino-alcohol ligands, closely related to 1,2-Ethanediamine, N,N'-dicyclohexyl-, involves the reaction of cyclohexene oxide with ethylenediamine, leading to compounds like N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its various salts (de Sousa et al., 2010). This method emphasizes the adaptability of ethylenediamine derivatives in forming complex structures through simple synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a variety of conformations, influenced by intramolecular hydrogen bonding and the spatial arrangement of the cyclohexyl groups. For instance, the crystal structures of s-cis- and s-trans-N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine showcase the impact of stereochemistry on molecular conformation and subsequent physical properties (Hakimi et al., 2013).
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
1,2-Ethanediamine, N,N'-dicyclohexyl- is used in various synthesis processes and structural analyses. For example, it serves as a precursor in the synthesis of stable dications through reaction with ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde. The X-ray structural analysis of these dications demonstrates the formation and stability of the synthesized compounds (Keypour et al., 2009). Similarly, it's used in the preparation of low-spin tetra cyano iron complexes, which undergo oxidative dehydrogenation to yield conjugated 1,2-diimineferrate(II) complexes (Goto et al., 2004).
2. Complex Formation and Interaction Studies
The compound is also pivotal in the preparation of ternary platinum(II) complexes. These complexes exhibit unique properties like intramolecular stacking between aromatic rings, influenced by the length of the methylene chain in the N-(omega-phenylalkyl)-1,2-ethanediamine component. Such interactions have implications in understanding molecular behaviors and in the development of new materials with specific properties (Goto et al., 2003).
3. Lipophilicity Determination and Correlation with Biological Activity
In the realm of pharmaceutical chemistry, understanding the lipophilicity of compounds like 1,2-ethanediamine derivatives is crucial. These compounds are studied for their antiproliferative activity, and determining their lipophilicity helps in predicting their biological behavior and potential as therapeutic agents. A combination of traditional and modern techniques like shake flask procedure and UHPLC-MS method provides a comprehensive understanding of these compounds' lipophilic nature (Tubić et al., 2017).
4. Solvent-Free Synthesis and Crystal Structure Analysis
The compound is utilized in solvent-free synthesis processes, demonstrating its versatility and applicability in green chemistry. For instance, it's used in the synthesis and characterization of s-cis and s-transN,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine, showcasing the potential for efficient and environmentally friendly synthesis methods (Hakimi et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N,N'-dicyclohexylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWVHXGVONXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960569 | |
| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N,N'-dicyclohexyl- | |
CAS RN |
4013-98-3 | |
| Record name | NSC119571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dicyclohexyl-1,2-ethanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

